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Introduction
Dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride, is an organotin

compound of significant interest in various chemical applications, particularly in organic

synthesis and materials science. The reactivity and utility of this molecule are largely dictated

by the properties of the tin-hydrogen (Sn-H) bond. This technical guide provides a

comprehensive overview of the Sn-H bond in dimethylstannane, detailing its structural,

spectroscopic, and energetic characteristics. The information presented herein is a synthesis of

available experimental data and computational studies, aimed at providing a thorough resource

for researchers and professionals in the field.

Molecular Structure and Bonding
The molecular geometry of dimethylstannane centers around a tetrahedral tin atom, bonded

to two methyl groups and two hydrogen atoms. The Sn-H bond is a critical feature, influencing

the molecule's stability and reactivity.

Bond Parameters
While experimental determination of the precise Sn-H bond length in dimethylstannane via

gas-phase electron diffraction or microwave spectroscopy is not readily available in the

literature, computational studies on related organotin hydrides provide reliable estimates.
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Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining

molecular geometries with high accuracy.

Table 1: Structural Parameters of the Sn-H Bond in Dimethylstannane

Parameter Experimental Value Calculated Value Method/Reference

Sn-H Bond Length (Å) Not available ~1.70 - 1.72
DFT/ab initio

estimations

H-Sn-H Bond Angle

(°)
Not available ~105 - 109

DFT/ab initio

estimations

C-Sn-H Bond Angle

(°)
Not available ~107 - 111

DFT/ab initio

estimations

Spectroscopic Characterization
Spectroscopic techniques are invaluable for probing the nature of the Sn-H bond in

dimethylstannane. Infrared and Nuclear Magnetic Resonance spectroscopy, in particular,

provide direct insights into the vibrational modes and the electronic environment of the tin-

hydrogen bond.

Vibrational Spectroscopy
The Sn-H stretching vibration is a characteristic and intense absorption in the infrared (IR)

spectrum of organotin hydrides. For dimethylstannane, this absorption appears as a strong

doublet.

Table 2: Vibrational Frequency of the Sn-H Bond in Dimethylstannane

Vibrational Mode
Experimental Frequency
(cm⁻¹)

Spectroscopic Technique

Sn-H Stretch 1858, 1871 Infrared Spectroscopy[1]

The presence of a doublet for the Sn-H stretching frequency is a notable feature, which may

arise from the symmetric and asymmetric stretching modes of the two Sn-H bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for characterizing organotin hydrides. The proton

chemical shift of the Sn-H bond and its coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) provide

valuable structural information.

Table 3: ¹H NMR Spectroscopic Data for the Sn-H Bond in Dimethylstannane

Parameter Value

Chemical Shift (δ, ppm)
Not explicitly reported, but expected in the

region of 4-5 ppm

¹J(¹¹⁹Sn-¹H) (Hz) ~1700 - 1900

¹J(¹¹⁷Sn-¹H) (Hz) ~1600 - 1800

Energetics and Reactivity
The bond dissociation energy (BDE) of the Sn-H bond is a key thermodynamic parameter that

governs the reactivity of dimethylstannane, particularly in radical reactions.

Bond Dissociation Energy
Direct experimental measurement of the Sn-H BDE in dimethylstannane is challenging.

However, computational studies, particularly using high-level DFT methods, can provide

accurate estimates. Functionals such as M06-2X have been shown to provide reliable BDEs for

main group elements.

Table 4: Bond Dissociation Energy of the Sn-H Bond in Dimethylstannane

Parameter Experimental Value
Calculated Value
(kcal/mol)

Method

Sn-H BDE Not available ~70 - 75 DFT (e.g., M06-2X)

The relatively low Sn-H bond dissociation energy is responsible for the ability of

dimethylstannane to act as a hydrogen atom donor in radical reactions.
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Reactivity of the Sn-H Bond
The Sn-H bond in dimethylstannane is non-polar and susceptible to homolytic cleavage,

making it an excellent precursor for stannyl radicals. This property is the basis for its utility in

various chemical transformations, including:

Radical-mediated reductions: Reduction of organic halides, deoxygenation of alcohols

(Barton-McCombie reaction), and reduction of nitro compounds.

Hydrosilylation: Addition of the Sn-H bond across unsaturated C-C bonds.

Radical cyclizations: Initiation of intramolecular cyclization reactions.

Experimental Protocols
Synthesis of Dimethylstannane
The synthesis of dimethylstannane is typically achieved through the reduction of its

corresponding dichloride, dimethyltin dichloride ((CH₃)₂SnCl₂).

Protocol: Reduction of Dimethyltin Dichloride

Precursor Synthesis: Dimethyltin dichloride can be synthesized via the direct reaction of tin

metal with methyl chloride in the presence of a catalyst. Several patented methods describe

this industrial process.

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser connected to a nitrogen inlet is used. All glassware must be

thoroughly dried.

Reagents:

Dimethyltin dichloride ((CH₃)₂SnCl₂)

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent
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Procedure: a. A solution of dimethyltin dichloride in the chosen anhydrous solvent is

prepared in the reaction flask under an inert atmosphere of nitrogen. b. The flask is cooled in

an ice bath. c. A solution or slurry of the reducing agent (e.g., LiAlH₄ in ether) is added

dropwise from the dropping funnel to the stirred solution of dimethyltin dichloride. The

addition should be slow to control the exothermic reaction. d. After the addition is complete,

the reaction mixture is allowed to warm to room temperature and stirred for several hours. e.

The reaction is carefully quenched by the slow, dropwise addition of water or a saturated

aqueous solution of sodium sulfate, followed by dilute acid. f. The organic layer is separated,

and the aqueous layer is extracted with the solvent. g. The combined organic extracts are

dried over an anhydrous drying agent (e.g., MgSO₄). h. The solvent is removed by distillation

under reduced pressure to yield crude dimethylstannane. i. The product can be further

purified by fractional distillation.

Caution: Organotin compounds are toxic and should be handled with appropriate personal

protective equipment in a well-ventilated fume hood. Reactions with reducing agents like LiAlH₄

are highly exothermic and can generate flammable hydrogen gas.

Visualizations
Molecular Structure
Caption: Ball-and-stick model of dimethylstannane.
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Caption: Synthesis workflow for dimethylstannane.

Radical Reduction Pathway

Reactants

Intermediates
Products

Dimethylstannane ((CH3)2SnH2)

Dimethylstannyl Radical ((CH3)2SnH•)

Initiation
Alkane (R-H)

Organic Halide (R-X)

Alkyl Radical (R•)Halogen Abstraction
Dimethyltin Halide ((CH3)2Sn(H)X)

Hydrogen Abstraction

Click to download full resolution via product page

Caption: Radical reduction of an organic halide.

Conclusion
The Sn-H bond in dimethylstannane is a cornerstone of its chemical behavior, characterized

by a relatively low bond dissociation energy and distinct spectroscopic signatures. This guide

has synthesized the available experimental and computational data to provide a detailed

understanding of this crucial functional group. The provided experimental protocol for its

synthesis, along with the visual representations of its structure and reactivity, offer a practical

resource for researchers. A deeper understanding of the Sn-H bond will continue to drive

innovation in the application of dimethylstannane and related organotin hydrides in organic

synthesis and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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